[5-Chloro-2-(trifluoromethyl)phenyl]thiourea [5-Chloro-2-(trifluoromethyl)phenyl]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442316
InChI: InChI=1S/C8H6ClF3N2S/c9-4-1-2-5(8(10,11)12)6(3-4)14-7(13)15/h1-3H,(H3,13,14,15)
SMILES: C1=CC(=C(C=C1Cl)NC(=S)N)C(F)(F)F
Molecular Formula: C8H6ClF3N2S
Molecular Weight: 254.66 g/mol

[5-Chloro-2-(trifluoromethyl)phenyl]thiourea

CAS No.:

Cat. No.: VC13442316

Molecular Formula: C8H6ClF3N2S

Molecular Weight: 254.66 g/mol

* For research use only. Not for human or veterinary use.

[5-Chloro-2-(trifluoromethyl)phenyl]thiourea -

Specification

Molecular Formula C8H6ClF3N2S
Molecular Weight 254.66 g/mol
IUPAC Name [5-chloro-2-(trifluoromethyl)phenyl]thiourea
Standard InChI InChI=1S/C8H6ClF3N2S/c9-4-1-2-5(8(10,11)12)6(3-4)14-7(13)15/h1-3H,(H3,13,14,15)
Standard InChI Key NGMNPJFSRGLGIO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)NC(=S)N)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1Cl)NC(=S)N)C(F)(F)F

Introduction

Chemical Identity and Structural Features

The molecular formula of [5-Chloro-2-(trifluoromethyl)phenyl]thiourea is C₈H₅ClF₃N₂S, with a molecular weight of 254.66 g/mol . The compound features a thiourea moiety (-NH-CS-NH₂) attached to a disubstituted phenyl ring. Key structural attributes include:

  • Electron-withdrawing groups (EWGs): The -CF₃ and -Cl groups enhance electrophilicity, improving interactions with biological targets .

  • Planar geometry: The aromatic ring and thiourea group facilitate π-π stacking and hydrogen bonding, critical for enzyme inhibition .

Table 1: Comparative Physicochemical Properties of Related Thiourea Derivatives

Property[5-Chloro-2-CF₃-Phenyl]Thiourea*3,4-Dichlorophenylthiourea 4-Chloro-2-CF₃-Phenylthiourea
Molecular Weight (g/mol)254.66276.78254.66
Boiling Point (°C)383.8 (estimated)383.8383.8
LogP4.60 (estimated)4.604.60
Water SolubilityLowLowLow

*Estimated based on structural analogs .

Synthesis and Manufacturing

The synthesis of [5-Chloro-2-(trifluoromethyl)phenyl]thiourea typically involves a two-step process:

  • Formation of the isothiocyanate intermediate:
    Reaction of 5-chloro-2-(trifluoromethyl)aniline with thiophosgene or ammonium thiocyanate under acidic conditions yields the corresponding isothiocyanate .

  • Nucleophilic addition:
    The isothiocyanate reacts with an amine (e.g., ammonia or substituted anilines) to form the thiourea derivative. Phase-transfer catalysts like PEG-400 improve yields (70–85%) by facilitating heterogeneous reactions .

Critical Reaction Parameters:

  • Temperature: 20–60°C

  • Solvents: Dichloromethane, acetonitrile

  • Purification: Column chromatography (petroleum ether/ethyl acetate)

Biological Activities and Mechanisms

Antimicrobial Activity

Thiourea derivatives with chloro and trifluoromethyl substituents exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Key findings:

  • MIC Values: 2–32 µg/mL against S. aureus and S. epidermidis .

  • Biofilm Inhibition: Reduces biofilm formation by 70–93% at sub-MIC concentrations .

  • Antimycobacterial Activity: IC₅₀ values of 10.96–17.81 µM against M. tuberculosis H37Rv, surpassing isoniazid in some cases .

Table 2: Antimicrobial Profile of Selected Thiourea Analogs

CompoundMIC (µg/mL)Target PathogensReference
3-Chloro-4-fluorophenyl2–4MRSA, MRSE
3,4-Dichlorophenyl1.5–8.9SW480, SW620, PC3 cancer cells
4-Iodophenyl10.96M. tuberculosis

Cytotoxic and Anticancer Properties

[5-Chloro-2-(trifluoromethyl)phenyl]thiourea analogs demonstrate selective toxicity toward cancer cells:

  • IC₅₀ Values: 1.5–15.6 µM against colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines .

  • Apoptosis Induction: Late apoptosis rates of 73–99% via caspase activation and IL-6 suppression .

  • Selectivity Index (SI): 2.7–7.6 for cancer cells vs. normal HaCaT keratinocytes .

Mechanism of Action

The compound’s bioactivity arises from dual mechanisms:

  • Enzyme Inhibition: Binds to DNA gyrase and topoisomerase IV in S. aureus, disrupting DNA replication .

  • Membrane Disruption: The -CF₃ group enhances lipophilicity, promoting cellular uptake and membrane destabilization .

  • Oxidative Stress: Generates reactive oxygen species (ROS), leading to mitochondrial dysfunction .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): Chloro and trifluoromethyl substituents at meta and para positions enhance antimicrobial and anticancer activities .

  • Substituent Position: 3,4-Dichloro analogs show higher potency than monosubstituted derivatives (e.g., 4-chloro) .

  • Thiourea Core: The -NH-CS-NH₂ moiety facilitates hydrogen bonding with enzyme active sites .

Applications in Scientific Research

  • Anticancer Drug Development: Dual inhibitors of IL-6 and apoptosis pathways .

  • Antitubercular Agents: Effective against multidrug-resistant M. tuberculosis .

  • Organocatalysis: Schreiner’s thiourea analogs catalyze asymmetric syntheses via hydrogen bonding .

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